p-Tolylsulfonyldiazomethane
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Overview
Description
p-Tolylsulfonyldiazomethane is a diazo compound characterized by the presence of a diazomethane group attached to a sulfonyl group, which is further connected to a methyl-substituted benzene ring
Preparation Methods
The synthesis of p-Tolylsulfonyldiazomethane typically involves diazo transfer reactions. One common method is the Regitz diazo transfer, where a sulfonyl azide reacts with an active methylene compound . This reaction is generally clean and high-yielding but requires careful handling due to the potential explosion hazards associated with diazo transfer reagents . Industrial production methods often involve in situ generation of the diazo compound to mitigate these risks .
Chemical Reactions Analysis
p-Tolylsulfonyldiazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can participate in substitution reactions, forming different functionalized benzene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfonyl amines, substituted benzenes, and other functionalized aromatic compounds .
Scientific Research Applications
p-Tolylsulfonyldiazomethane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of p-Tolylsulfonyldiazomethane involves the generation of reactive intermediates such as carbenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
p-Tolylsulfonyldiazomethane can be compared with other diazo compounds such as diazomethane and diazoacetates. Unlike diazomethane, which is highly explosive and toxic, this compound is relatively more stable and safer to handle . Similar compounds include:
Diazomethane: Used for methylation reactions but highly hazardous.
Diazoacetates: Employed in cyclopropanation and homologation reactions.
The uniqueness of this compound lies in its balance between reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
CAS No. |
1538-98-3 |
---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
InChI Key |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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